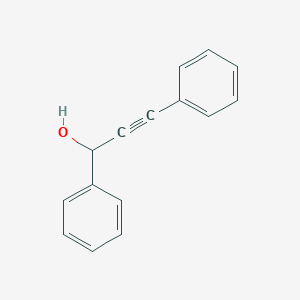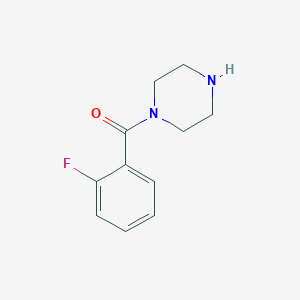
1,3-Diphenyl-2-propyn-1-ol
概要
説明
1,3-Diphenyl-2-propyn-1-ol is an organic compound with the molecular formula C15H12O. It is also known as 1,3-Diphenylpropargyl alcohol. This compound is characterized by the presence of two phenyl groups attached to a propyn-1-ol backbone. It is a yellow crystalline solid with a strong aromatic odor and is used as an intermediate in organic synthesis .
準備方法
1,3-Diphenyl-2-propyn-1-ol can be synthesized through various methods. One common method involves the condensation reaction of phenylacetylene and benzaldehyde under alkaline conditions. The reaction typically requires careful control of reaction conditions and time to optimize yield and selectivity .
Another method involves the catalytic enantioselective addition of terminal alkynes to aldehydes. For example, (S)-1,3-Diphenyl-2-propyn-1-ol can be prepared using (S)-BINOL and InBr3 as catalysts in the presence of dichloromethane and dicyclohexylmethylamine .
化学反応の分析
1,3-Diphenyl-2-propyn-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form saturated alcohols.
Substitution: Propargylic substitution reactions with nucleophiles such as alcohols, thiols, and amines are common.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. Major products formed from these reactions include carbonyl compounds, saturated alcohols, and substituted propargylic compounds .
科学的研究の応用
1,3-Diphenyl-2-propyn-1-ol is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Catalysis: It is used in catalytic reactions, such as propargylic substitution reactions.
Material Science: It is used in the preparation of materials with specific properties, such as mesoporous silica spheres embedded with nanocrystals
作用機序
The mechanism of action of 1,3-Diphenyl-2-propyn-1-ol involves its ability to undergo electrophilic and nucleophilic reactions. In propargylic substitution reactions, the compound reacts with nucleophiles to form substituted products. The presence of the phenyl groups enhances the stability of the intermediate formed during the reaction .
類似化合物との比較
1,3-Diphenyl-2-propyn-1-ol can be compared with similar compounds such as:
1,1-Diphenyl-2-propyn-1-ol: This compound has a similar structure but with different substitution patterns.
1,3-Diphenyl-2-propen-1-ol: This compound has a double bond instead of a triple bond.
1-Phenyl-2-propyn-1-ol: This compound has only one phenyl group attached to the propyn-1-ol backbone
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions and its applications in various fields of research.
特性
IUPAC Name |
1,3-diphenylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZWMODRWHHWFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304730 | |
| Record name | 1,3-diphenyl-prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1817-49-8 | |
| Record name | α-(2-Phenylethynyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1817-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 167103 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1817-49-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-diphenyl-prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Diphenyl-2-propyn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 1,3-Diphenyl-2-propyn-1-ol in organic synthesis?
A: this compound serves as a valuable reagent in various organic reactions, particularly in propargylation reactions. [, ] Research highlights its use in synthesizing propargylic ethers, which are important intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. [] Additionally, it can be employed in the synthesis of diaryl-propanones, another class of compounds with diverse applications. []
Q2: What are the advantages of using metallic triflates immobilized in ionic liquids as catalysts for propargylation reactions with this compound?
A: Metallic triflates like Bi(OTf)3, Sc(OTf)3, and Yb(OTf)3, when immobilized in ionic liquids, offer several benefits as catalysts for propargylation reactions using this compound. [] These systems facilitate one-pot reactions with various arenes under mild conditions. Moreover, the ionic liquid/metallic triflate combination allows for catalyst recycling and reuse without significant loss of activity, promoting sustainable chemical processes. []
Q3: Can you elaborate on the use of FeCo/graphitic carbon shell nanocrystals embedded in mesoporous silica spheres for catalyzing reactions involving this compound?
A: Research demonstrates the successful synthesis and application of FeCo/graphitic carbon shell nanocrystals embedded in mesoporous silica spheres (FeCo/GC@MSS) as magnetically recyclable catalysts. [] These nanomaterials exhibit high stability and excellent catalytic activity in the propargylation reaction of this compound with phenol. [] The magnetic properties of these nanocatalysts facilitate easy separation and recovery from the reaction mixture, further enhancing their practical applicability.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B157975.png)






![1,2,3,4,7,7-Hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B157993.png)





